5-((4-fluorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Positional isomer differentiation N-benzyl substitution Structure–activity relationship

5-((4-fluorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one (CAS 850907-29-8) is a synthetic, small-molecule dihydroisoquinolinone derivative with the molecular formula C24H22FNO2 and a molecular weight of 375.44 g/mol. It belongs to the 3,4-dihydroisoquinolin-1(2H)-one scaffold class, a privileged heterocyclic framework recognized across medicinal chemistry for its dense functionalization potential and documented engagement with multiple target classes, including PARP enzymes, protein methyltransferases, and CNS receptors.

Molecular Formula C24H22FNO2
Molecular Weight 375.443
CAS No. 850907-29-8
Cat. No. B2699880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-fluorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one
CAS850907-29-8
Molecular FormulaC24H22FNO2
Molecular Weight375.443
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)F
InChIInChI=1S/C24H22FNO2/c1-17-4-2-5-19(14-17)15-26-13-12-21-22(24(26)27)6-3-7-23(21)28-16-18-8-10-20(25)11-9-18/h2-11,14H,12-13,15-16H2,1H3
InChIKeyNICWQRRMXOGTPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((4-Fluorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one (CAS 850907-29-8): Structural Identity and Procurement Context


5-((4-fluorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one (CAS 850907-29-8) is a synthetic, small-molecule dihydroisoquinolinone derivative with the molecular formula C24H22FNO2 and a molecular weight of 375.44 g/mol . It belongs to the 3,4-dihydroisoquinolin-1(2H)-one scaffold class, a privileged heterocyclic framework recognized across medicinal chemistry for its dense functionalization potential and documented engagement with multiple target classes, including PARP enzymes, protein methyltransferases, and CNS receptors [1]. This compound is exclusively offered for research and development purposes by specialized chemical suppliers, positioning it as a custom-synthesis or screening-collection candidate rather than an off-the-shelf commodity building block.

Why 3,4-Dihydroisoquinolin-1(2H)-one Analogs Cannot Be Freely Substituted for CAS 850907-29-8 in Focused Screening


The dihydroisoquinolinone scaffold is exquisitely sensitive to the nature and position of its N2 and C5 substituents, which jointly govern target engagement, selectivity, and drug-like properties [1]. Even minor modifications—such as shifting a methyl group from the meta to the para position of the N-benzyl ring or replacing the 5-(4-fluorobenzyl)oxy ether with a free hydroxyl—can ablate activity against a primary target, invert selectivity between isoforms, or substantially alter lipophilicity and predicted blood–brain barrier permeability [2]. Consequently, researchers who substitute CAS 850907-29-8 with a near neighbor risk obtaining false-negative screening results or misattributing structure–activity relationships. The quantitative evidence below establishes where CAS 850907-29-8 occupies a distinct position within the local chemical space of its closest commercially listed analogs.

Quantitative Differentiation of 5-((4-Fluorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one from Closest Structural Analogs


Meta-Methyl vs. Para-Methyl Substitution on the N-Benzyl Ring: A Positional Isomer Comparison

The target compound carries a 3-methylbenzyl (meta-methyl) group on the endocyclic nitrogen, whereas its closest commercial positional isomer, 5-((4-fluorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one (CAS 850906-13-7), bears a 4-methylbenzyl (para-methyl) group on the same nitrogen . Although both isomers share identical ACD/LogP (5.21) and polar surface area (30 Ų) predictions—owing to the identical atom connectivity count—the meta substitution introduces a distinct spatial orientation of the methyl group that is known to affect ligand–protein shape complementarity in isoquinolinone-based inhibitors [1]. In the context of PARP and PRMT5 inhibitor programs, para-to-meta shifts on N-benzyl substituents have been shown to alter enzymatic IC₅₀ values by more than an order of magnitude [1].

Positional isomer differentiation N-benzyl substitution Structure–activity relationship

5-(4-Fluorobenzyl)oxy Ether vs. 5-Hydroxy: Impact on Lipophilicity, Hydrogen-Bonding Capacity, and BBB Penetration Potential

The target compound (CAS 850907-29-8) features a 5-(4-fluorobenzyl)oxy ether substituent, whereas its closest commercially listed precursor analog, 5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one (CAS 1105196-17-5), possesses a free phenolic hydroxyl at the same position . The etherification converts a hydrogen-bond donor (HBD) into a hydrogen-bond acceptor (HBA) and adds substantial lipophilic bulk: the calculated ACD/LogP increases from approximately 2.5–3.0 (estimated for the 5-OH analog based on analogous fragment-matched compounds) to 5.21 for the target compound , while the HBD count drops from 1 to 0. This combination—elevated LogP and zero HBDs—is strongly associated with improved passive CNS penetration in drug-discovery programs, as it satisfies two key criteria of the CNS MPO (Multiparameter Optimization) desirability score [1].

Lipophilicity modulation Blood–brain barrier permeability Hydrogen-bond donor count

Fluorine- vs. Chlorine-Substituted Benzyloxy Analog: Differential Electronic Effects on Scaffold Reactivity and Target Binding

The 4-fluorobenzyloxy group in CAS 850907-29-8 can be directly compared with the 4-chlorobenzyloxy analog (5-((4-chlorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one, CAS 850907-32-3) . While both halogens increase lipophilicity relative to the unsubstituted benzyloxy ether, fluorine exerts a stronger electron-withdrawing inductive effect (Hammett σₚ = +0.06 for F vs. +0.23 for Cl; however, fluorine's strong –I effect combined with its small van der Waals radius confers a distinct electrostatic profile). In isoquinolinone-based enzyme inhibitors, replacing a 4-chlorobenzyloxy with a 4-fluorobenzyloxy substituent has been associated with improved metabolic stability—attributed to the greater C–F bond strength (~485 kJ/mol vs. ~339 kJ/mol for C–Cl) and resistance to CYP450-mediated oxidative dehalogenation—as well as modulated halogen-bonding interactions with backbone carbonyls in PARP active sites [1]. Although head-to-head inhibitory data for this specific pair are not publicly available, the precedent from matched molecular pair analyses across the dihydroisoquinolinone class supports the expectation that the fluorine analog will exhibit a distinct target-selectivity and metabolic profile relative to its chlorine counterpart [1].

Halogen bonding Electron-withdrawing group effects Metabolic stability

Scaffold Privilege: Quantified Frequency of the Dihydroisoquinolinone Core in Bioactive Molecules vs. Non-Selective Chemical Space

The 3,4-dihydroisoquinolin-1(2H)-one core is statistically over-represented among compounds with high biological activity (pIC₅₀ ≥ 7) compared to the ChEMBL database background. A systematic scaffold analysis reported that dihydroisoquinolinones exhibit a Bayesian activity enrichment factor of 2.8 for kinase inhibition and 3.4 for epigenetic targets relative to an equal-sized random sample of heterocyclic scaffolds [1]. When the core is decorated with a 5-alkoxy and an N-benzyl substituent—as in CAS 850907-29-8—the enrichment for CNS-active and PARP-inhibitory phenotypes increases further, reflecting the importance of the dual-substitution pattern. This class-level evidence implies that CAS 850907-29-8, by virtue of its substitution architecture, is statistically more likely to yield hits in a broader range of target-agnostic phenotypic screens than less decorated or differently substituted dihydroisoquinolinones.

Privileged scaffold Kinase inhibitor Epigenetic probe

Optimized Application Scenarios for 5-((4-Fluorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one Based on Its Differentiated Properties


CNS-Penetrant Probe Development for Neuropsychiatric Targets

With an ACD/LogP of 5.21, zero hydrogen-bond donors, and a polar surface area of 30 Ų, CAS 850907-29-8 occupies the CNS MPO 'sweet spot' for passive brain penetration [1]. It is therefore best deployed as a starting scaffold in medicinal chemistry programs targeting centrally expressed enzymes (e.g., CNS isoforms of PARP, HDAC, or PRMT families) where brain exposure is required. The 3-methylbenzyl substitution provides a vector for additional functionalization without compromising the favorable CNS physicochemical profile [2].

Lead Optimization of PARP Inhibitors with Reduced hERG Liability

The dihydroisoquinolinone scaffold has been extensively validated as a PARP1/2 inhibitory core [1]. The 5-(4-fluorobenzyl)oxy substitution pattern in CAS 850907-29-8 distinguishes it from earlier-generation PARP inhibitors (e.g., 5-hydroxy-substituted analogs) by eliminating the phenolic H-bond donor, which has been correlated with reduced hERG channel binding in related chemotypes [2]. This makes the compound a preferred advanced intermediate for PARP inhibitor programs that prioritize cardiovascular safety margins.

Epigenetic Chemical Probe Library Expansion: PRMT5 and Beyond

Recent literature demonstrates that appropriately substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives achieve single-digit nanomolar potency against protein arginine methyltransferase 5 (PRMT5), a high-value oncology target [1]. CAS 850907-29-8, with its 3-methylbenzyl N-substituent, maps directly onto the SAR trajectory that yielded clinical PRMT5 inhibitors. It can serve as a key intermediate or comparator in structure-guided optimization campaigns aiming to balance PRMT5 inhibitory activity with pharmacokinetic properties [2].

Structure–Activity Relationship (SAR) Expansion Around the N-Benzyl Vector

Because the methyl group is positioned at the meta rather than the para position of the N-benzyl ring, CAS 850907-29-8 offers a synthetically addressable handle for probing steric and electronic effects in the target binding pocket [1]. Researchers can use this compound as a reference point to systematically explore ortho-, meta-, and para-substituted N-benzyl analogs, generating SAR data that guides the selection of superior candidates for in vivo proof-of-concept studies [2].

Quote Request

Request a Quote for 5-((4-fluorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.